![molecular formula C15H14O5 B6027937 3-(4-methoxybenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one](/img/structure/B6027937.png)
3-(4-methoxybenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one
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Overview
Description
3-(4-methoxybenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one, also known as MMDTN, is a synthetic compound that has gained interest in the scientific community due to its potential applications in various fields. MMDTN is a cyclic ketal derivative of 4-methoxybenzoyl chloride and glyoxal and has a unique tricyclic structure.
Mechanism of Action
The mechanism of action of 3-(4-methoxybenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one as an anticancer agent is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis, inhibiting angiogenesis, and disrupting the cell cycle.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, induce apoptosis, and disrupt the cell cycle. In animal studies, this compound has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-methoxybenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one in lab experiments is its unique tricyclic structure, which can lead to the synthesis of complex molecules. However, this compound is a synthetic compound and may not be readily available for some researchers. Additionally, the mechanism of action of this compound as an anticancer agent is not fully understood, which may limit its potential applications in this field.
Future Directions
There are several future directions for the study of 3-(4-methoxybenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one. One potential area of research is the synthesis of this compound derivatives with improved anticancer activity. Another area of research is the development of novel nanomaterials using this compound as a precursor. Additionally, further studies are needed to fully understand the mechanism of action of this compound as an anticancer agent.
Synthesis Methods
3-(4-methoxybenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one can be synthesized through a multi-step process involving the reaction of 4-methoxybenzoyl chloride with glyoxal in the presence of a catalyst. The resulting product is then subjected to a cyclization reaction to form this compound.
Scientific Research Applications
3-(4-methoxybenzoyl)-7,9-dioxatricyclo[4.2.1.0~2,4~]nonan-5-one has been studied for its potential applications in various fields such as organic synthesis, materials science, and medicinal chemistry. In organic synthesis, this compound can be used as a building block for the synthesis of more complex molecules. In materials science, this compound can be used as a precursor for the preparation of nanomaterials. In medicinal chemistry, this compound has been studied for its potential as an anticancer agent.
properties
IUPAC Name |
3-(4-methoxybenzoyl)-7,9-dioxatricyclo[4.2.1.02,4]nonan-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O5/c1-18-8-4-2-7(3-5-8)13(16)11-10-9-6-19-15(20-9)14(17)12(10)11/h2-5,9-12,15H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMGUHWRYAUUOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2C3C2C(=O)C4OCC3O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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